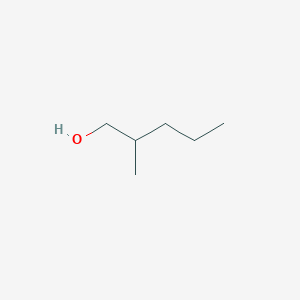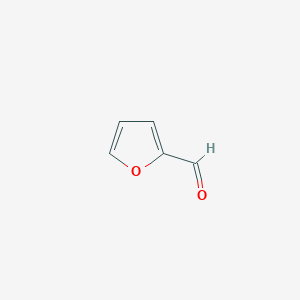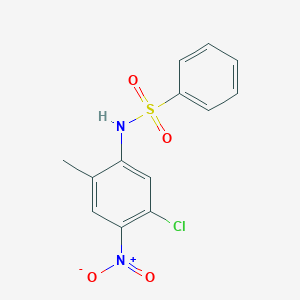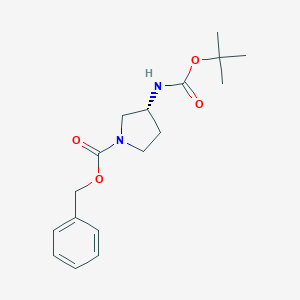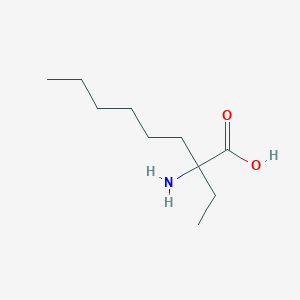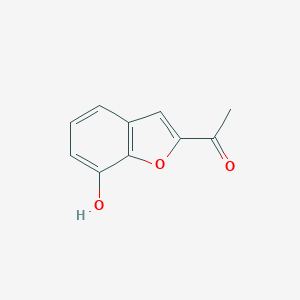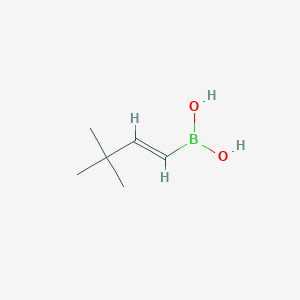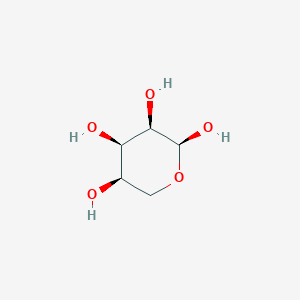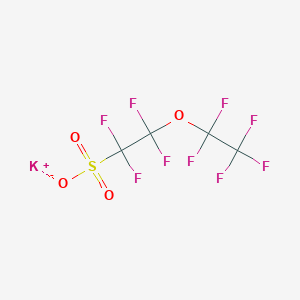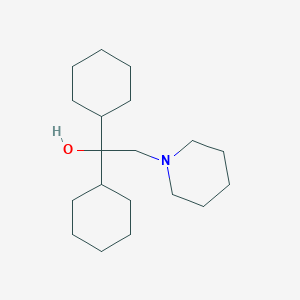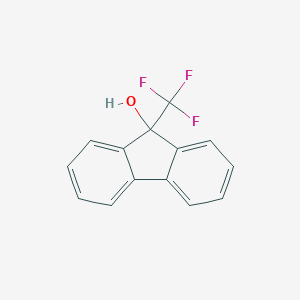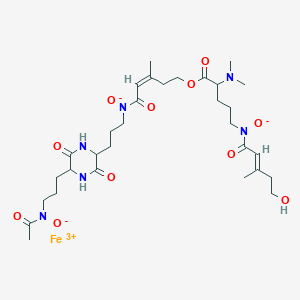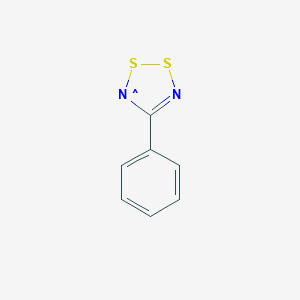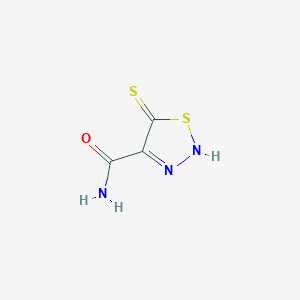
5-sulfanylidene-2H-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sulfanylidene-2H-thiadiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in a wide range of applications.
Mécanisme D'action
The mechanism of action of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the inhibition of DNA synthesis in cancer cells. This compound binds to the DNA molecule and prevents its replication, thereby preventing the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) in cancer cells, which is known to play a significant role in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-sulfanylidene-2H-thiadiazole-4-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide can be toxic to healthy cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-sulfanylidene-2H-thiadiazole-4-carboxamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Researchers can further study the mechanism of action of this compound and identify ways to improve its efficacy and reduce its toxicity. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has potential applications in other fields such as agriculture and material science. Further studies can be conducted to explore these potential applications.
Conclusion:
In conclusion, 5-sulfanylidene-2H-thiadiazole-4-carboxamide is a promising compound with numerous potential applications in scientific research. This compound exhibits potent anticancer activity and has significant biochemical and physiological effects. While there are limitations to its use, further studies can be conducted to explore its potential applications and improve its efficacy and safety.
Méthodes De Synthèse
The synthesis of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the reaction of thiourea with thiosemicarbazide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
5-sulfanylidene-2H-thiadiazole-4-carboxamide has numerous applications in scientific research. This compound has been extensively studied for its potential use as an anticancer agent. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits potent anticancer activity against various cancer cell lines.
Propriétés
Numéro CAS |
120405-13-2 |
|---|---|
Nom du produit |
5-sulfanylidene-2H-thiadiazole-4-carboxamide |
Formule moléculaire |
C3H3N3OS2 |
Poids moléculaire |
161.21 g/mol |
Nom IUPAC |
5-sulfanylidene-2H-thiadiazole-4-carboxamide |
InChI |
InChI=1S/C3H3N3OS2/c4-2(7)1-3(8)9-6-5-1/h6H,(H2,4,7) |
Clé InChI |
NQNCTAKKZZHDRP-UHFFFAOYSA-N |
SMILES |
C1(=NNSC1=S)C(=O)N |
SMILES canonique |
C1(=NNSC1=S)C(=O)N |
Synonymes |
1,2,3-Thiadiazole-4-carboxamide,5-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



